N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications
1. Design and Synthesis
- The compound has been involved in design-based synthesis and molecular docking analysis, particularly in the context of anti-inflammatory drugs. Al-Ostoot et al. (2020) detailed the synthesis of a similar indole acetamide derivative, emphasizing its characterization and potential for anti-inflammatory activity through in silico modeling (Al-Ostoot et al., 2020).
2. Biological Activity
- Yu et al. (2014) reported on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These compounds were identified and characterized to explore their potential biological activities (Yu et al., 2014).
- Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides to investigate their antiallergic properties. They identified compounds with significant antiallergic potency, suggesting the therapeutic potential of such derivatives (Menciu et al., 1999).
3. Inhibitory and Anticonvulsant Properties
- Nazir et al. (2018) explored indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, investigating their in vitro inhibitory potential against urease enzyme. They discovered that these molecules showed significant inhibitory activity, suggesting their value in therapeutic drug design (Nazir et al., 2018).
- Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Their findings indicated significant anticonvulsant activity, providing insights into the therapeutic applications of such compounds (Nath et al., 2021).
4. Photovoltaic Efficiency and Ligand-Protein Interactions
- Mary et al. (2020) conducted studies on bioactive benzothiazolinone acetamide analogs, analyzing their potential in photovoltaic efficiency and ligand-protein interactions. This study suggests the diverse applications of such compounds beyond conventional pharmaceutical uses (Mary et al., 2020).
Mechanism of Action
Target of action
Thiazole derivatives are also found in many potent biologically active compounds .
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Indole is a parent nucleus for various natural compounds, such as tryptophan .
Result of action
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c23-15-5-7-16(8-6-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-10-9-14-12-25-19-4-2-1-3-18(14)19/h1-8,12-13,25H,9-11H2,(H,24,29)(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRHBBGMSABNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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